

Introduction: The Significance of Fluorinated Benzenesulfonamides

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Compound of Interest

Compound Name:	4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide
CAS No.:	66898-23-5
Cat. No.:	B2486843

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Benzenesulfonamides are a cornerstone of many therapeutic agents, exhibiting a broad spectrum of biological activities. The incorporation of a fluorine atom into the benzene ring can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced pharmacological profiles.^[1] The N-allyl functional group is also a valuable moiety in medicinal chemistry, providing a handle for further synthetic elaboration and potentially influencing receptor binding. N-allyl-4-fluorobenzenesulfonamide thus represents a promising scaffold for the development of novel therapeutics.

Molecular Structure and Key Identifiers

The fundamental characteristics of N-allyl-4-fluorobenzenesulfonamide are summarized below.

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ FNO ₂ S	Calculated
Molecular Weight	215.25 g/mol	Calculated
IUPAC Name	N-allyl-4-fluorobenzenesulfonamide	IUPAC Nomenclature
CAS Number	Not available	
SMILES	C=CCN(S(=O)(=O)c1ccc(F)cc1)	

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H7 [label="H"];
H8 [label="H"];
H9 [label="H"];
H10 [label="H"];

// Benzene ring
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;

// Substituents on benzene ring
C1 -- S;
C4 -- F;

// Sulfonamide group
S -- O1 [style=double];
S -- O2 [style=double];
S -- N;
```

```
// Allyl group
N -- C7;
C7 -- C8;
C8 -- C9 [style=double];

// Hydrogens (simplified)
C2 -- H1;
C3 -- H2;
C5 -- H3;
C6 -- H4;
N -- H5;
C7 -- H6;
C7 -- H7;
C8 -- H8;
C9 -- H9;
C9 -- H10;

}
```

Caption: 2D representation of N-allyl-4-fluorobenzenesulfonamide.

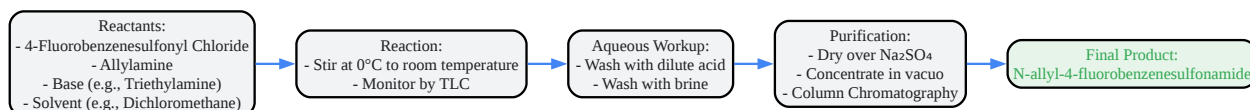
Predicted Physicochemical Properties

While experimental data for N-allyl-4-fluorobenzenesulfonamide is not readily available, its physicochemical properties can be reliably predicted based on its constituent functional groups and data from analogous compounds.

Property	Predicted Value	Rationale/Comparison
Melting Point (°C)	120-130	The parent compound, 4-fluorobenzenesulfonamide, has a melting point of 124-127 °C.[2] The addition of the allyl group may slightly alter the crystal packing, but a similar melting point range is expected.
Boiling Point (°C)	> 300	High due to the polar sulfonamide group and aromatic ring.
Solubility	Soluble in water and polar organic solvents.[3]	The sulfonamide group imparts polarity, enhancing solubility in polar solvents.
pKa	~10	The sulfonamide proton is weakly acidic. Fluorination of the benzene ring can lower the pKa compared to non-fluorinated analogues.[1]
LogP	1.5 - 2.5	The allyl group increases lipophilicity compared to 4-fluorobenzenesulfonamide.

Synthesis Protocol

The synthesis of N-allyl-4-fluorobenzenesulfonamide can be achieved via a nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and allylamine. This method is analogous to the synthesis of similar N-substituted sulfonamides.[4][5][6]



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Caption: Experimental workflow for the synthesis of N-allyl-4-fluorobenzenesulfonamide.

Step-by-Step Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath.

- **Addition of Reagents:** To the cooled solution, slowly add triethylamine (1.1 eq) followed by the dropwise addition of allylamine (1.05 eq).
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Workup:** Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
- **Isolation and Purification:** Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-allyl-4-fluorobenzenesulfonamide as a white solid.

Causality Behind Experimental Choices:

- **Solvent:** Dichloromethane is an excellent solvent for the reactants and is unreactive under the reaction conditions.
- **Base:** Triethylamine is used to neutralize the HCl generated during the reaction, driving the reaction to completion.
- **Temperature:** The initial cooling to 0 °C helps to control the exothermic reaction between the sulfonyl chloride and the amine.
- **Purification:** Column chromatography is essential to remove any unreacted starting materials and byproducts, yielding a highly pure product.

Spectroscopic Characterization

The structure of N-allyl-4-fluorobenzenesulfonamide can be unequivocally confirmed by a combination of spectroscopic techniques. The following are predicted spectral data based on analogous compounds.^{[4][7]}

Predicted ¹H NMR (400 MHz, CDCl₃) Data:

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
7.90 - 7.85	m	2H	Ar-H
7.20 - 7.15	m	2H	Ar-H
5.85 - 5.75	m	1H	-CH=CH ₂
5.25 - 5.15	m	2H	-CH=CH ₂
4.80	t, J = 5.5 Hz	1H	NH
3.70	dt, J = 5.5, 1.5 Hz	2H	N-CH ₂ -

Predicted ^{13}C NMR (100 MHz, CDCl_3) Data:

Chemical Shift (δ , ppm)	Assignment
165.5 (d, J = 255 Hz)	C-F
136.0	Ar-C
133.5	-CH=CH ₂
130.0 (d, J = 9 Hz)	Ar-CH
117.5	-CH=CH ₂
116.5 (d, J = 22 Hz)	Ar-CH
46.0	N-CH ₂ -

Predicted Infrared (IR) Spectroscopy Data:

Wavenumber (cm^{-1})	Intensity	Assignment
3280	Strong	N-H stretch
3080	Medium	=C-H stretch (alkene)
1640	Medium	C=C stretch (alkene)
1340	Strong	Asymmetric SO ₂ stretch
1160	Strong	Symmetric SO ₂ stretch
920	Strong	=C-H bend (out-of-plane)

Predicted Mass Spectrometry (MS) Data:

m/z	Proposed Fragment
215	[M] ⁺ (Molecular Ion)
174	[M - C ₃ H ₅] ⁺
159	[FC ₆ H ₄ SO ₂] ⁺
95	[FC ₆ H ₄] ⁺
41	[C ₃ H ₅] ⁺ (Allyl cation)

Potential Applications in Drug Discovery

Derivatives of 4-fluorobenzenesulfonamide have shown promise in a variety of therapeutic areas. The parent molecule, 4-fluorobenzenesulfonamide, has been utilized as a building block for the synthesis of potent inhibitors of PI3K/mTOR, which are key targets in cancer therapy.[3][8] Furthermore, fluorinated benzenesulfonamides have been investigated as selective inhibitors of carbonic anhydrase isozymes IX and XII, which are associated with tumor progression.[1] The N-allyl-4-fluorobenzenesulfonamide scaffold, therefore, represents a valuable starting point for the design and synthesis of novel drug candidates with potential applications in oncology and other diseases.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, synthesis, and spectroscopic characterization of N-allyl-4-fluorobenzenesulfonamide. While some of the data presented are predictive, they are based on sound scientific principles and data from closely related compounds. This information will be valuable to researchers and scientists working in the field of medicinal chemistry and drug discovery, providing a solid foundation for the further investigation and utilization of this promising molecular scaffold.

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